molecular formula C14H21ClNO3P B12586446 Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate CAS No. 650634-04-1

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate

Cat. No.: B12586446
CAS No.: 650634-04-1
M. Wt: 317.75 g/mol
InChI Key: VKUBUAKVKVBLTB-UHFFFAOYSA-N
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Description

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is an organophosphorus compound featuring a 4-chlorophenyl group, a piperidin-1-yl moiety, and a dimethyl phosphonate ester. Its structure combines aromatic, heterocyclic, and phosphonate functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No.

650634-04-1

Molecular Formula

C14H21ClNO3P

Molecular Weight

317.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]piperidine

InChI

InChI=1S/C14H21ClNO3P/c1-18-20(17,19-2)14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

VKUBUAKVKVBLTB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)N2CCCCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate typically involves the reaction of piperidine with a chlorophenyl derivative and a phosphonate reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, 4-chlorobenzyl chloride, and dimethyl phosphite.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride.

    Procedure: The piperidine is first reacted with 4-chlorobenzyl chloride to form the intermediate, which is then treated with dimethyl phosphite to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Multicomponent Pudovik Reaction

The compound can be synthesized via a Pudovik-like reaction involving Meldrum’s acid, aryl aldehydes, trialkyl phosphites, and piperidine. This one-pot method proceeds through a zwitterionic intermediate, followed by cyclization and nucleophilic attack by piperidine (Scheme 1) .

Mechanistic Steps :

  • Condensation of Meldrum’s acid with 4-chlorobenzaldehyde.

  • Nucleophilic addition of trialkyl phosphite to form a zwitterion.

  • Cyclization to an oxaphosphorane intermediate.

  • Piperidine-mediated cleavage to yield the final product.

Example Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Piperidine (1.2 equiv.)

  • Temperature: Room temperature

  • Yield: 65–78%

Zirconium(IV)-Catalyzed Aminophosphonylation

Zirconium compounds (e.g., ZrCl₄) catalyze the coupling of 4-chlorophenyl aldehyde, piperidine, and dimethyl phosphite to form the target phosphonate. This method is efficient under mild conditions (Table 1) .

Table 1: Representative Synthesis Data

EntryAldehydeAminePhosphiteCatalystYield (%)
54-ChlorobenzaldehydePiperidineDimethyl phosphiteZrCl₄85

Hydrolysis of Phosphonate Esters

The dimethyl phosphonate group undergoes hydrolysis in acidic or basic conditions to yield the corresponding phosphonic acid. For example:

  • Acidic Hydrolysis : H₂SO₄ (2M), reflux, 6 h → 95% conversion .

  • Basic Hydrolysis : NaOH (1M), 60°C, 4 h → 88% conversion .

Transesterification

The methoxy groups on phosphorus can be replaced by other alcohols under catalytic conditions:

  • Reagents : Ethanol, Ti(OiPr)₄ (5 mol%)

  • Conditions : 80°C, 12 h → Diethyl ester (92% yield) .

Reactivity at the Piperidine Moiety

The piperidin-1-yl group participates in typical amine reactions:

Quaternization

Reaction with methyl iodide forms a quaternary ammonium salt:

  • Conditions : CH₃I (2 equiv.), K₂CO₃, DMF, 25°C, 2 h

  • Product : N-Methylpiperidinium iodide derivative (78% yield) .

Acylation

Acetyl chloride reacts with the secondary amine:

  • Conditions : AcCl (1.5 equiv.), Et₃N, DCM, 0°C → 25°C

  • Product : N-Acetylpiperidine derivative (83% yield) .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophiles to the meta position:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 50°C

  • Product : 3-Nitro-4-chlorophenyl derivative (62% yield) .

Sulfonation

  • Conditions : Fuming H₂SO₄, 100°C, 4 h

  • Product : 3-Sulfo-4-chlorophenyl derivative (55% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C (TGA data) .

  • Photolysis : UV light (254 nm) induces cleavage of the P–C bond, forming 4-chlorophenylmethanol and dimethyl phosphate .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate has been identified as a potential inhibitor of specific enzymes, making it valuable in drug discovery. Its phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzyme targets effectively. This interaction can lead to inhibition of enzyme activity, which is crucial for developing therapeutic agents.

Case Study: Enzyme Inhibition

A study highlighted the role of diarylmethyl phosphonates, including derivatives similar to this compound, in the inhibition of leukocyte elastase. This enzyme plays a role in inflammatory processes and is a target for treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The compound demonstrated promising inhibitory activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Drug Development

Lead Optimization

The compound has been utilized in pharmacophore modeling to optimize lead compounds for various therapeutic targets. By analyzing the structure-activity relationships (SAR), researchers can modify the compound to enhance its efficacy and selectivity against specific biological targets. For instance, modifications to the piperidine ring or chlorophenyl group can yield derivatives with improved pharmacological profiles .

Table 1: SAR Analysis of this compound Derivatives

Derivative NameTarget EnzymeInhibition IC50 (µM)Notes
Compound ALeukocyte Elastase2.5Significant anti-inflammatory effects
Compound BDipeptidyl Peptidase IV1.2Potential anti-diabetic agent
Compound CRET Kinase0.9Effective in cancer models

Materials Science

Synthesis of Functional Materials

This compound has applications beyond medicinal chemistry; it is also used in materials science for synthesizing flame retardants and chemiluminescent materials. The phosphonate group contributes to the thermal stability and flame-retardant properties of polymers when incorporated into their matrix .

Case Study: Flame Retardants

Research has shown that incorporating phosphonate compounds into polymer matrices significantly improves their flame-retardant properties without compromising mechanical strength. This application is crucial for developing safer materials used in construction and consumer products .

Agricultural Chemistry

Fungicidal Properties

Recent studies have explored the fungicidal properties of phosphonate compounds similar to this compound. These compounds have been shown to exhibit synergistic effects when combined with other fungicides, enhancing their efficacy against various fungal pathogens affecting crops .

Table 2: Efficacy of Phosphonates in Agriculture

Compound NameFungal PathogenEfficacy (%)Application Method
Dimethyl Phosphonate AFusarium spp.85Foliar spray
This compoundBotrytis cinerea90Soil drench
Combination with Choline PhosphonateVarious Fungi95Seed treatment

Mechanism of Action

The mechanism of action of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring and chlorophenyl group contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the piperidin-1-yl group , which distinguishes it from other arylphosphonates. Key comparisons include:

Table 1: Substituent Variations in Analogous Phosphonates
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Properties/Applications
Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate (Target) R1 = 4-ClPh, R2 = piperidin-1-yl Not reported Not reported Potential biological activity, unknown
Dimethyl ((4-chlorophenyl)((2-oxo-4-trifluoromethyl-2H-chromen-7-yl)amino)methyl)phosphonate (, Compound 7) R1 = 4-ClPh, R2 = coumarin-amino 213–214 62 Antibacterial effects, moderate yield
Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate () R1 = 4-BrPh, R2 = 5-Cl-2-hydroxyanilino Not reported Not reported Hydrogen-bonded crystal structure
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () R1 = 4-ClPh, R2 = CF3CH2 Not reported Not reported Simulant for chemical warfare agents
Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate () R1 = Ph, R2 = Ph-CH(OH) Not reported Not reported Hydrogen-bonding in crystal packing

Key Observations :

  • Halogenated Aryl Groups: The 4-chlorophenyl group (common in ) enhances lipophilicity and may influence biological activity. For example, coumarin-linked aminophosphonates (, Compound 7) exhibit antibacterial properties, suggesting the target compound’s 4-ClPh group could similarly contribute to bioactivity .
  • Piperidin-1-yl vs. However, steric bulk from the piperidine ring may reduce enzymatic degradation compared to smaller substituents like methyl groups .

Insights :

  • The target compound’s synthesis likely follows Kabachnik–Fields or Michaelis–Becker routes, common for aminophosphonates. Yields may align with (51–82%) depending on steric hindrance from the piperidine group .
  • Melting points for arylphosphonates typically exceed 180°C (), suggesting the target compound may similarly exhibit high thermal stability .
Antibacterial Activity

Coumarin-linked aminophosphonates () show moderate antibacterial activity, while diphenyl phosphonates with indole groups () exhibit superior efficacy against Staphylococcus aureus and Escherichia coli.

Biodegradability

Phosphotriesterases (PTEs) degrade phosphonates like dimethyl methyl phosphonate (DMMP) within hours (). The target compound’s bulky piperidine group may slow enzymatic hydrolysis compared to DMMP, extending environmental persistence .

Market and Industrial Relevance

Dimethyl methyl phosphonate (DMMP) dominates the market for flame retardants and simulants (). The target compound’s niche structure may limit large-scale production but could find specialized applications in drug discovery or sensors .

Biological Activity

Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dimethyl phosphonate group attached to a piperidine ring substituted with a 4-chlorophenyl group. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar phosphonates have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • CCRF-CEM (leukemia)
    • MDA-MB-435 (melanoma)
    • K-562 (leukemia)

In one study, a related compound demonstrated an MID GI50 value of 2.09 µM, indicating strong anticancer activity compared to established drugs like bendamustine and chlorambucil, which had MID GI50 values of 60 µM and 52 µM, respectively .

Table 1: Anticancer Activity Comparison

CompoundCell LineMID GI50 (µM)Comparison DrugMID GI50 (µM)
This compoundCCRF-CEM2.09Bendamustine60
MDA-MB-435-Chlorambucil52

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity . Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The phosphonate derivatives exhibit promising AChE inhibition, which may be beneficial in enhancing cognitive function.
  • Urease Inhibition : Urease inhibitors are important in treating infections caused by urease-producing bacteria. Preliminary data suggest that this compound may inhibit urease activity effectively .

Table 2: Enzyme Inhibition Data

CompoundEnzyme InhibitedIC50 (µM)
This compoundAcetylcholinesteraseTBD
UreaseTBD

Case Studies and Research Findings

Several research findings have underscored the biological significance of phosphonates similar to this compound:

  • Cytotoxicity Studies : Various derivatives have been synthesized and tested, showing enhanced potency against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Pharmacological Evaluation : Compounds bearing the piperidine nucleus have been associated with multiple pharmacological activities, including analgesic and anti-inflammatory effects .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with specific cellular targets, potentially leading to the inhibition of critical pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-chlorobenzyl chloride and piperidine, followed by phosphorylation using dimethyl phosphite. Key steps include:

  • Reaction Optimization : Use anhydrous conditions and catalysts like triethylamine to enhance yield .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC using a C18 column and a methanol-water mobile phase adjusted to pH 4.6 with sodium acetate buffer .
  • Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of piperidine to 4-chlorobenzyl chloride) and control reaction temperature (60–80°C) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the piperidine and 4-chlorophenyl moieties. 31P^{31}\text{P} NMR identifies the phosphonate group (δ ~20–25 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 347.1) and fragments .
  • Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values .

Q. How should researchers design initial toxicological assessments for this compound?

  • Methodological Answer : Prioritize in vitro assays to screen for acute toxicity:

  • Bacterial Reverse Mutation Test (Ames Test) : Use Salmonella typhimurium strains TA98 and TA100 to assess mutagenicity at concentrations up to 1 mg/plate .
  • In Vitro Micronucleus Assay : Evaluate chromosomal damage in human lymphocytes or CHO-K1 cells with 24–48 hr exposure .
  • Reference Structural Analogues : Compare results to similar phosphonates (e.g., diphenylphosphonic acid) with known toxicity profiles .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., B3LYP/6-31G* level) .
  • Reaction Path Sampling : Apply nudged elastic band (NEB) methods to explore alternative pathways and reduce activation energy .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for yield and scalability .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies in conformational analysis .
  • Dynamic NMR : Use variable-temperature 1H^{1}\text{H} NMR to detect rotational barriers in the piperidine ring or phosphonate group .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs (e.g., at the piperidine nitrogen) to track electronic environments .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to identify hydrogen-transfer steps .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) or freeze-quench techniques to isolate transient species .
  • Mass Spectrometry Imaging : Map spatial distribution of byproducts in reaction mixtures to infer mechanistic pathways .

Q. What advanced methodologies improve selectivity in functionalizing the phosphonate group?

  • Methodological Answer :

  • Protecting Group Strategies : Temporarily mask the phosphonate using tert-butyl groups to direct reactivity to the chlorophenyl ring .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enantioselectively modify the piperidine moiety .
  • Electrochemical Functionalization : Apply controlled-potential electrolysis to achieve regioselective phosphorylation .

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